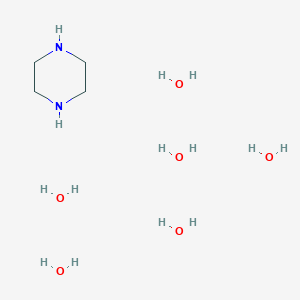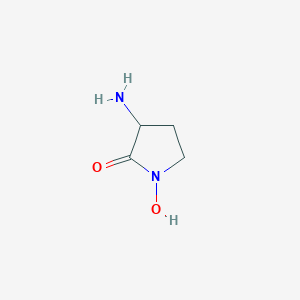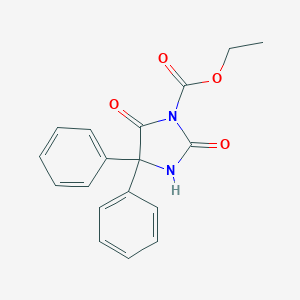
1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester, also known as IDDE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester has also been shown to inhibit the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Effets Biochimiques Et Physiologiques
1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester has been shown to have antitumor properties, making it a promising candidate for use in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester in laboratory experiments is its wide range of biological effects. This compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a versatile tool for researchers. Additionally, 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester is relatively easy to synthesize and purify, making it readily available for use in various experiments.
However, there are also some limitations to using 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester in laboratory experiments. One potential limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results. Additionally, 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester may have off-target effects that could complicate experimental outcomes.
Orientations Futures
There are many potential future directions for research involving 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester. One area of interest is the development of new drugs based on the structure of 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester. This compound has been shown to have a variety of biological effects, making it a promising starting point for the development of new drugs.
Another potential future direction for research involving 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester is the study of its effects on various disease models. This compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for use in a range of disease models.
Finally, future research could focus on further elucidating the mechanism of action of 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester. A better understanding of the cellular pathways and enzymes targeted by this compound could lead to the development of more effective drugs and therapies.
Méthodes De Synthèse
The synthesis of 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester typically involves the reaction of 4,4-diphenyl-2-oxazolidinone with ethyl glyoxylate in the presence of a catalyst. This reaction results in the formation of 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester, which can then be purified and used in various scientific applications.
Applications De Recherche Scientifique
1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester has been studied for its potential applications in a range of scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have a variety of biological effects, including anti-inflammatory, antioxidant, and antitumor properties.
Propriétés
Numéro CAS |
1097-57-0 |
|---|---|
Nom du produit |
1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester |
Formule moléculaire |
C18H16N2O4 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
ethyl 2,5-dioxo-4,4-diphenylimidazolidine-1-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-2-24-17(23)20-15(21)18(19-16(20)22,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,19,22) |
Clé InChI |
WAOIWRAOVPQJKC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
1097-57-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




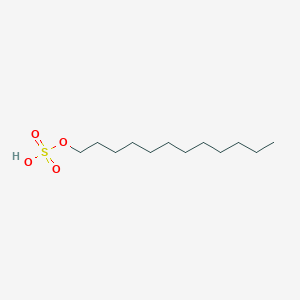
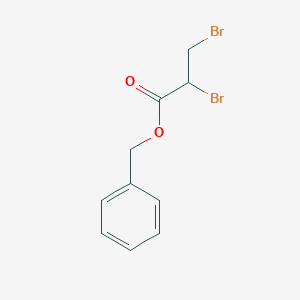
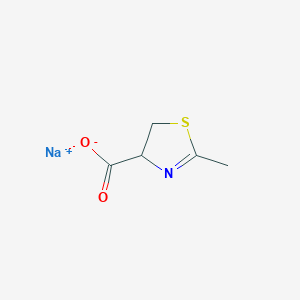

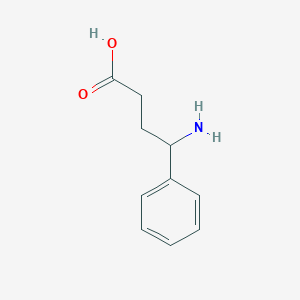
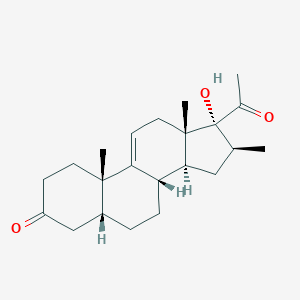
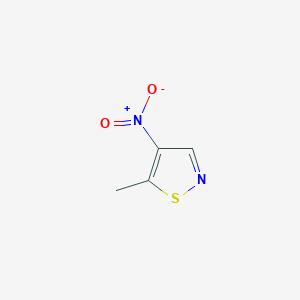

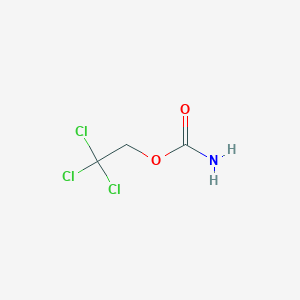
![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)
